molecular formula C26H30Cl2N2O3S B4324060 5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-2,4-DICHLORO-N-(4-ETHYLPHENYL)BENZAMIDE

5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-2,4-DICHLORO-N-(4-ETHYLPHENYL)BENZAMIDE

Cat. No.: B4324060
M. Wt: 521.5 g/mol
InChI Key: SJCHBBVAQVZTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-2,4-DICHLORO-N-(4-ETHYLPHENYL)BENZAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-2,4-DICHLORO-N-(4-ETHYLPHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the adamantylmethylamine, followed by sulfonylation and subsequent coupling with the dichloro-N-(4-ethylphenyl)benzamide moiety. The reaction conditions may vary, but common reagents include sulfonyl chlorides, amines, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-2,4-DICHLORO-N-(4-ETHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichloro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-2,4-DICHLORO-N-(4-ETHYLPHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-2,4-DICHLORO-N-(4-ETHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichlorobenzamide
  • 5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-methylphenyl)benzamide
  • 5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-isopropylphenyl)benzamide

Uniqueness

The uniqueness of 5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-2,4-DICHLORO-N-(4-ETHYLPHENYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(1-adamantylmethylsulfamoyl)-2,4-dichloro-N-(4-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Cl2N2O3S/c1-2-16-3-5-20(6-4-16)30-25(31)21-10-24(23(28)11-22(21)27)34(32,33)29-15-26-12-17-7-18(13-26)9-19(8-17)14-26/h3-6,10-11,17-19,29H,2,7-9,12-15H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCHBBVAQVZTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-2,4-DICHLORO-N-(4-ETHYLPHENYL)BENZAMIDE
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5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-2,4-DICHLORO-N-(4-ETHYLPHENYL)BENZAMIDE
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5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-2,4-DICHLORO-N-(4-ETHYLPHENYL)BENZAMIDE
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5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-2,4-DICHLORO-N-(4-ETHYLPHENYL)BENZAMIDE
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5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-2,4-DICHLORO-N-(4-ETHYLPHENYL)BENZAMIDE
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5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-2,4-DICHLORO-N-(4-ETHYLPHENYL)BENZAMIDE

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